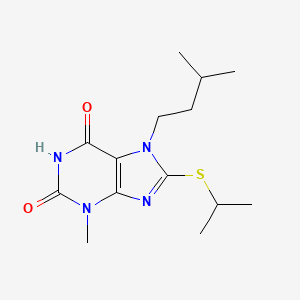![molecular formula C14H20O2 B2413775 Tricyclo[6.3.3.01,8]tetradecane-10,13-dione CAS No. 58602-56-5](/img/structure/B2413775.png)
Tricyclo[6.3.3.01,8]tetradecane-10,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Tricyclo[6.3.3.01,8]tetradecane-10,13-dione” is a complex organic molecule. Its structure likely involves multiple ring structures, as suggested by the “tricyclo” prefix .
Molecular Structure Analysis
The molecular structure of “this compound” is likely complex due to the tricyclic nature of the compound. Unfortunately, without specific data, it’s challenging to provide an accurate molecular structure analysis .Physical and Chemical Properties Analysis
Without specific data on “this compound”, it’s challenging to provide an analysis of its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Tricyclo[6.3.3.01,8]tetradecane-10,13-dione has been utilized in chemical synthesis processes, such as in the formation of 2-cyclohexene-1,4-dione, which involves Diels-Alder reactions and thermal decomposition reactions (Oda, Kawase, Okada, & Enomoto, 2003). Additionally, its synthesis has been demonstrated through regioselective aryne cycloaddition (Maurin, Ibrahim-Ouali, & Santelli, 2001).
- The compound has been a focus in crystallography for understanding molecular packing. Its derivatives, like symmetrical 1,3,5,7-tetrasubstituted tricyclo[5.1.0.03,5]octane-2,6-diones, have been used to explore intermolecular interactions in crystals (Yufit, Kozhushkov, Howard, & Mejere, 2001).
Chemical Transformations and Compound Development
- This compound has been involved in the creation of novel tricyclic systems, such as in metal-induced synthesis where new heterotricyclic systems are formed, highlighting its role in advancing organic chemistry (Tandon & Lucas, 2008).
- In drug discovery, derivatives of this compound, like triquinane-dione, have been utilized as scaffolds due to their ability to cross the blood-brain barrier, demonstrating its potential in neuroprotective drug development (Young, Zeller, Geldenhuys, Malan, & Schyf, 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tricyclo[6.3.3.01,8]tetradecane-10,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-11-7-13-5-3-1-2-4-6-14(13,9-11)10-12(16)8-13/h1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXASZHJUJHLRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC23CC(=O)CC2(CC1)CC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
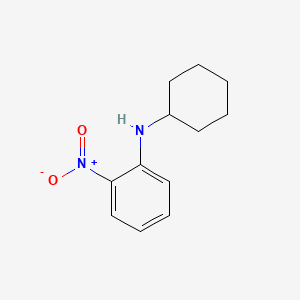


![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2413696.png)
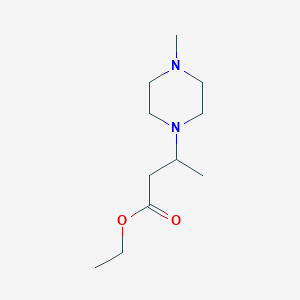
![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)
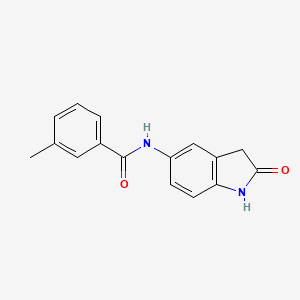
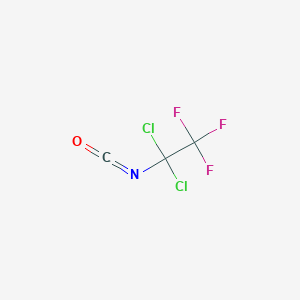

![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2413710.png)
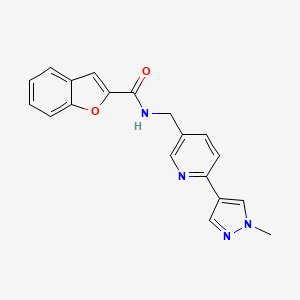
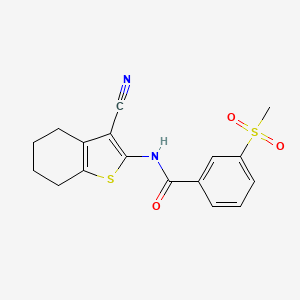
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413713.png)
